Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate

Description

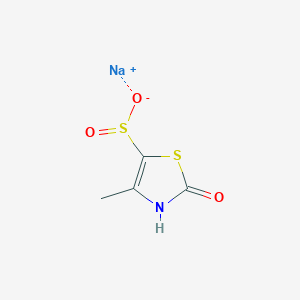

Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate is a sulfinate salt characterized by a 1,3-thiazole ring substituted with a methyl group at position 4, a ketone at position 2, and a sulfinate (-SO₂⁻) group at position 3. Its molecular formula is C₄H₄NNaO₃S₂, with a molecular weight of 209.19 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, due to its nucleophilic sulfinate group, which facilitates substitution and coupling reactions .

Properties

Molecular Formula |

C4H4NNaO3S2 |

|---|---|

Molecular Weight |

201.2 g/mol |

IUPAC Name |

sodium;4-methyl-2-oxo-3H-1,3-thiazole-5-sulfinate |

InChI |

InChI=1S/C4H5NO3S2.Na/c1-2-3(10(7)8)9-4(6)5-2;/h1H3,(H,5,6)(H,7,8);/q;+1/p-1 |

InChI Key |

YROMGGDHBKMQKI-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(SC(=O)N1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate typically involves the reaction of 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinic acid+NaOH→Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfinic group to a sulfhydryl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfhydryl derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride

- Structure : Shares the same 1,3-thiazole core but replaces the sulfinate (-SO₂⁻) with a sulfonyl chloride (-SO₂Cl).

- Molecular Formula: C₄H₄ClNO₃S₂ (MW: 229.66 g/mol).

- Applications : Acts as a precursor for synthesizing sulfonamides and sulfonate esters. Its reactivity with amines makes it valuable for derivatization in drug discovery .

Lithium 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate

Substituent Variations

Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- Structure : Features a 4-methylphenyl group at position 3, a methylsulfanyl group at position 4, and a carboxylate ester at position 4.

- Molecular Formula: C₁₄H₁₅NO₂S₃ (MW: 341.46 g/mol).

- Applications : Demonstrates antimicrobial activity and is used in chemical research for structure-activity relationship studies .

Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Comparative Data Table

Key Research Findings

Reactivity : The sulfinate group in this compound enables nucleophilic displacement reactions, making it superior to sulfonyl chlorides in forming stable sulfone derivatives under mild conditions .

Fluorination Effects: The lithium sulfinate derivative () exhibits enhanced thermal stability and solubility in polar solvents compared to non-fluorinated analogs, attributed to the electron-withdrawing difluoroethyl group .

Biological Activity : Ethyl carboxylate derivatives (–12) show varied bioactivity depending on substituents; chlorophenyl groups enhance pesticidal activity, while methylphenyl groups improve antimicrobial potency .

Biological Activity

Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Profile

Chemical Formula : C₅H₅N₁NaO₂S₂

Molecular Weight : 188.22 g/mol

IUPAC Name : this compound

PubChem CID : 43172794

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth.

- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS).

- Anti-inflammatory Effects : this compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating various inflammatory diseases.

Antimicrobial Activity

Research indicates that this compound has a minimum inhibitory concentration (MIC) ranging from 0.5 to 8 μg/mL against various bacterial strains. The following table summarizes its antimicrobial efficacy:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1 |

| Escherichia coli | 4 | 8 |

| Pseudomonas aeruginosa | 8 | >16 |

| Mycobacterium tuberculosis | 0.25 | 0.5 |

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay:

| Concentration (μg/mL) | % Scavenging Activity |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 80 |

Case Studies and Research Findings

Several studies have reported on the biological activities and therapeutic potentials of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, highlighting its potential use in treating infections associated with biofilm formation .

- Oxidative Stress Reduction : Research conducted by Upare et al. (2022) indicated that compounds similar to Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole derivatives exhibited significant antioxidant activity, contributing to reduced oxidative stress markers in vitro .

- Anti-inflammatory Potential : A recent investigation into thiazole derivatives suggested that Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole compounds could inhibit pro-inflammatory cytokines in macrophages, suggesting a role in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.